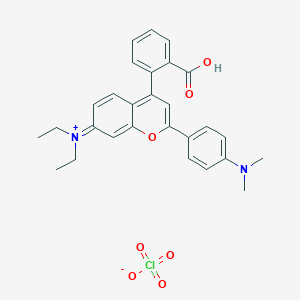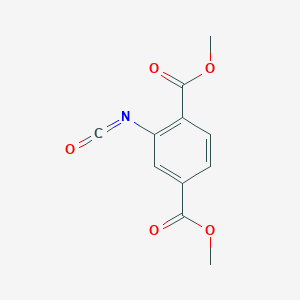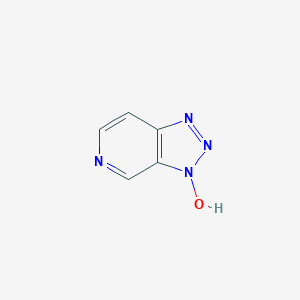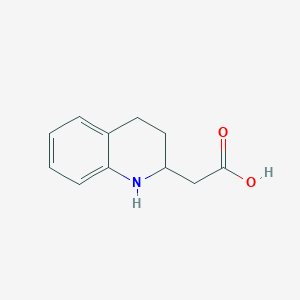![molecular formula C10H9N3O3 B061726 Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate CAS No. 163719-72-0](/img/structure/B61726.png)
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is a chemical compound with the molecular formula C₁₀H₉N₃O₃ . It is used in various fields of research due to its unique properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate, often involves condensation between nitriles, hydroxylamine, and aldehydes . The product is typically isolated by column chromatography .Molecular Structure Analysis
The molecular structure of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate consists of a five-membered 1,2,4-oxadiazole ring attached to a pyridinyl group and an ethyl carboxylate group . The average mass of the molecule is 219.197 Da .Applications De Recherche Scientifique
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, which include the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Potential Alternative Templates for Antibacterial Agents
1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .
High Energy Molecules
Oxadiazoles, including 1,2,4-oxadiazole, have been utilized as high energy molecules or energetic materials .
Pharmaceutical Compounds
Oxadiazoles have been used as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Anti-Trypanosomal Activity
Some oxadiazole derivatives have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking .
Inhibition of Metastatic Growth
Certain oxadiazole derivatives have shown to effectively inhibit metastatic growth of B16 murine melanoma in vivo in mice, without toxic effects .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHAHJTNSHCNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936867 |
Source


|
| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate | |
CAS RN |
163719-72-0 |
Source


|
| Record name | Ethyl 3-(3-pyridinyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)



![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)



